molecular formula C12H13BrFNO2 B14913294 1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid

1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14913294
M. Wt: 302.14 g/mol
InChI Key: WKIBBKWASAAEBR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-2-fluorobenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, benzylpyrrolidine, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the benzyl ring.

    Carboxylation: The intermediate product is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, fluorination, and carboxylation reactions under controlled conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the benzyl group.

    Carboxylation and Decarboxylation: The carboxylic acid group can be involved in carboxylation and decarboxylation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents, along with the carboxylic acid group, play a crucial role in binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-fluorobenzyl)pyrrolidine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.

    1-(5-Bromo-2-fluorobenzoyl)pyrrolidine: Contains a benzoyl group instead of a benzyl group, leading to different chemical and biological properties.

    1-(5-Bromo-2-fluorophenyl)pyrrolidine: Lacks the benzyl group, which may influence its overall structure and function.

Uniqueness

1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the bromo and fluoro substituents on the benzyl group and the carboxylic acid group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13BrFNO2/c13-10-1-2-11(14)9(5-10)7-15-4-3-8(6-15)12(16)17/h1-2,5,8H,3-4,6-7H2,(H,16,17)

InChI Key

WKIBBKWASAAEBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Br)F

Origin of Product

United States

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